molecular formula C7H5KO2 B1323363 Potassium 4-formylphenolate CAS No. 58765-11-0

Potassium 4-formylphenolate

Cat. No.: B1323363
CAS No.: 58765-11-0
M. Wt: 160.21 g/mol
InChI Key: YBMLSFPMJMAFOD-UHFFFAOYSA-M
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Description

Potassium 4-formylphenolate (CAS 58765-11-0) is an organopotassium salt with the molecular formula C₇H₅KO₂ and a molecular weight of 160.21 g/mol. It is supplied as an off-white to yellow powder with a purity of ≥98% and should be stored sealed in a dry environment at 0-8°C. This compound serves as a versatile and crucial nucleophilic intermediate in organic synthesis. Its primary research value lies in its use as a key building block for the construction of complex molecular architectures. For instance, it is employed in the synthesis of star-shaped molecules based on a 1,3,5-triazine core, which are of significant interest in material science for applications in organic light-emitting diodes and as mesophases with interesting photophysical properties. The mechanism of action for its most common applications involves a nucleophilic aromatic substitution, where the phenolate oxygen attacks electron-deficient aromatic systems, such as chlorotriazines, to form ether linkages. This reactivity is fundamental in pharmaceutical development, where it acts as a precursor in the synthesis of various active compounds. Beyond material science, its applications extend to use as an intermediate in the development of anti-inflammatory and analgesic drugs, in analytical chemistry as a reagent for phenolic compounds, and in the preparation of dyes and pigments. This product is intended for research and further manufacturing purposes only and is not for direct human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;4-formylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMLSFPMJMAFOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635429
Record name Potassium 4-formylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58765-11-0
Record name Potassium 4-formylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Potassium 4 Formylphenolate and Its Derivatives

Fundamental Synthetic Routes for Potassium 4-formylphenolate

The traditional synthesis of this compound relies on straightforward acid-base chemistry, leveraging the inherent acidity of the phenolic hydroxyl group.

Synthesis via Deprotonation of 4-Hydroxybenzaldehyde (B117250)

The most direct method for preparing this compound is through the deprotonation of its precursor, 4-hydroxybenzaldehyde. This reaction involves treating 4-hydroxybenzaldehyde with a suitable potassium base. Potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) are commonly employed for this purpose.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which facilitates the dissolution of the reactants. A key step in driving the reaction to completion is the removal of water, which is a byproduct of the neutralization reaction. This is often accomplished by azeotropic distillation, for which a co-solvent like toluene is added. The mixture is heated to reflux, allowing the water-toluene azeotrope to be distilled off, thereby shifting the equilibrium towards the formation of the potassium salt. A patent for the synthesis of a derivative product outlines a similar initial step where 4-hydroxybenzaldehyde is reacted with potassium carbonate in DMF and toluene to produce the intermediate potassium salt in high yield google.com.

Table 1: Reaction Parameters for Deprotonation of 4-Hydroxybenzaldehyde

Parameter Condition Purpose Source
Precursor 4-Hydroxybenzaldehyde Provides the formylphenol structure google.com
Base Potassium Carbonate (K₂CO₃) Deprotonates the phenolic hydroxyl group google.com
Solvent N,N-Dimethylformamide (DMF) Dissolves reactants google.com
Water Entrainer Toluene Azeotropic removal of water byproduct google.com
Temperature 120-130 °C (Reflux) Facilitates reaction and water removal google.com

| Outcome | High yield formation of this compound | Drives equilibrium to favor product | google.com |

Site-Selective Formation of Phenolate (B1203915) Intermediates

The structure of 4-hydroxybenzaldehyde contains three types of protons: a phenolic hydroxyl proton, aromatic ring protons, and an aldehydic proton. The site-selective formation of the phenolate is possible due to the significant difference in acidity (pKa value) between these protons. The phenolic proton is substantially more acidic (pKa ≈ 7.61) than the others wikipedia.org. Consequently, when a base of appropriate strength, such as potassium carbonate, is introduced, it selectively abstracts the acidic phenolic proton, leaving the less acidic aromatic and aldehydic protons untouched. This high degree of selectivity is crucial as it allows for the clean formation of the this compound intermediate without side reactions involving the aldehyde group. This principle is fundamental in syntheses where the phenolate acts as a nucleophile, such as in the preparation of 4-phenacyloxy benzaldehyde (B42025) derivatives, where the phenolate ion of 4-hydroxybenzaldehyde is formed first before reacting with another substrate researchgate.net.

Green Chemistry Approaches in Formylphenolate Synthesis

In line with the principles of sustainable chemistry, several energy-efficient and solvent-minimizing techniques have been developed for organic syntheses. These methods are applicable to the formation of formylphenolates and offer significant advantages over conventional heating methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and efficiently. The main advantages of this technique are dramatically reduced reaction times (minutes instead of hours), improved product yields, and often, the ability to perform reactions under solvent-free conditions nih.gov. In the context of this compound synthesis, a mixture of 4-hydroxybenzaldehyde and a potassium base (e.g., K₂CO₃) could be subjected to microwave irradiation. The direct coupling of microwave energy with the polar reactants leads to uniform and instantaneous heating, accelerating the rate of salt formation. Reports on the microwave-assisted synthesis of chalcones and other heterocyclic compounds from hydroxylated aldehydes and ketones using potassium carbonate demonstrate the effectiveness of this method for promoting base-catalyzed reactions .

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Reactions

Reaction Type Method Catalyst/Base Time Yield Source
Chalcone (B49325) Synthesis Conventional (Stirring) KOH 24 hours Good
Chalcone Synthesis Microwave (180 W) KOH 2-6 minutes Good
Quinolone Synthesis Conventional (Heating) K₂CO₃ 8-12 hours 60-75% researchgate.net

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, employs the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. This method offers benefits such as shorter reaction times, milder reaction conditions, and improved yields nih.govnih.gov. For the synthesis of this compound, sonicating a mixture of 4-hydroxybenzaldehyde and potassium carbonate in a suitable solvent would facilitate rapid deprotonation. The ultrasonic waves create intense mixing and mass transfer, enhancing the interaction between the solid base and the dissolved phenol (B47542). Studies on the ultrasound-assisted O-alkylation of quinolinols and the synthesis of hydroxychalcones using potassium carbonate have shown that this method can produce the desired products in high yields within minutes nih.gov.

Mechanochemical Syntheses (Grinding/Milling)

Mechanochemistry involves inducing reactions in the solid state by grinding, milling, or shearing, often in the absence of a solvent. This solvent-free approach is a cornerstone of green chemistry, as it minimizes waste and simplifies product work-up. The synthesis of this compound is highly amenable to this technique. Co-grinding solid 4-hydroxybenzaldehyde with a solid potassium base, such as potassium hydroxide, in a high-energy ball mill would initiate the acid-base reaction through mechanical force. This method has been successfully used to prepare various complex inorganic salts, such as KMgPO₄, by milling the solid starting materials together, demonstrating the feasibility of forming potassium-containing compounds via mechanochemical routes researchgate.net.

Solvent-Free Reaction Conditions

Traditional synthesis of this compound involves the reaction of 4-hydroxybenzaldehyde with potassium hydroxide in a solvent such as ethanol, followed by solvent removal. rsc.org However, contemporary chemical synthesis increasingly emphasizes methodologies that reduce environmental impact and improve process efficiency. Solvent-free, or solid-state, reactions represent a significant step towards these "green" chemistry goals.

Under solvent-free conditions, the reaction between solid 4-hydroxybenzaldehyde and solid potassium hydroxide can be initiated by grinding or milling. This mechanochemical approach brings reactants into close contact, facilitating the acid-base reaction without the need for a solvent medium. The primary advantages of this method include a significant reduction in solvent waste, elimination of solvent purification steps, and potentially shorter reaction times and lower energy consumption. The work-up is often simplified to a mere filtration or washing step.

Table 1: Comparison of Synthetic Conditions for this compound

FeatureTraditional Solvent-Based MethodSolvent-Free (Mechanochemical) Method
Reactants 4-Hydroxybenzaldehyde, Potassium Hydroxide4-Hydroxybenzaldehyde, Potassium Hydroxide
Medium Ethanol or similar protic solventNone (Solid-state)
Activation Typically heating/stirring in solutionGrinding, milling, or trituration
Work-up Solvent evaporation, recrystallizationDirect use or simple washing/filtration
Advantages Well-established, predictable kineticsReduced waste, lower energy, simple purification
Disadvantages Generates solvent waste, requires dryingPotential for localized overheating, reaction monitoring can be challenging

Catalytic Green Syntheses

Furthering the principles of green chemistry, catalytic methods offer an alternative to the use of stoichiometric amounts of base. A catalytic green synthesis of this compound could employ a recyclable, solid-supported base or a phase-transfer catalyst. For instance, potassium carbonate immobilized on a solid support like alumina could facilitate the deprotonation of 4-hydroxybenzaldehyde. The heterogeneous nature of the catalyst allows for easy removal from the reaction mixture by simple filtration, enabling its reuse in subsequent batches.

Phase-transfer catalysis (PTC) is another green approach where a catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from an aqueous phase to an organic phase containing the 4-hydroxybenzaldehyde. This minimizes the use of organic solvents and can lead to faster reaction rates at lower temperatures.

Table 2: Potential Catalysts for Green Synthesis of this compound

Catalyst TypeExamplePrinciple of OperationGreen Chemistry Advantages
Heterogeneous Base K₂CO₃ on AluminaProvides a solid surface for the acid-base reaction.Recyclable, easy separation, reduced waste.
Phase-Transfer Catalyst Tetrabutylammonium bromideTransfers hydroxide from an aqueous phase to an organic phase.Reduces need for anhydrous organic solvents, enhances reaction rate.

Derivatization Strategies Utilizing this compound

The synthetic utility of this compound is most evident in its role as a versatile nucleophile for constructing more complex molecules. The phenoxide is a potent nucleophile, readily participating in a variety of substitution and condensation reactions.

Etherification and Alkylation Reactions (e.g., with 1,3-dibromopropane)

This compound readily undergoes Williamson ether synthesis with alkyl halides. masterorganicchemistry.com This reaction is a classic and efficient method for forming carbon-oxygen bonds. When reacted with a bifunctional electrophile like 1,3-dibromopropane, two molecules of the phenolate can displace the bromide ions, resulting in a diether that bridges the two aromatic rings. This strategy is valuable for creating linkers and spacers in the design of polymers and macrocycles.

Table 3: Etherification Reaction with 1,3-dibromopropane

Reactant 1Reactant 2ProductReaction Type
This compound1,3-Dibromopropane1,3-Bis(4-formylphenoxy)propaneWilliamson Ether Synthesis (SN2)

Nucleophilic Aromatic Substitution Reactions (e.g., with halogenated pyridines/pyrimidines)

The phenoxide anion is a strong enough nucleophile to participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic rings such as halogenated pyridines and pyrimidines. sci-hub.senih.gov The presence of the electronegative nitrogen atom(s) in the ring activates the halide-bearing carbons towards nucleophilic attack. This allows for the direct formation of aryloxy-substituted heteroaromatic compounds, which are common scaffolds in medicinal chemistry and materials science. For substrates with multiple halogens, such as 2,4-dichloropyrimidine, the reaction can be controlled by stoichiometry to achieve either mono- or di-substitution. nih.gov

Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactions

ElectrophilePotential Product(s)Significance
2-Chloropyridine 2-(4-Formylphenoxy)pyridineForms a key diaryl ether linkage.
2,4-Dichloropyrimidine 2-Chloro-4-(4-formylphenoxy)pyrimidine or 2,4-Bis(4-formylphenoxy)pyrimidineAllows for selective or complete substitution on a key heterocyclic core.

Formation of Star-Shaped and Polyheterocyclic Architectures

A key application of this compound is in the synthesis of highly symmetrical, multi-armed molecules known as star-shaped architectures. These compounds are of significant interest in materials science for their unique photophysical and electronic properties. rsc.org

The reaction between this compound and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a powerful method for creating C₃-symmetric, star-shaped molecules. rsc.orgnih.gov In this reaction, three equivalents of the phenolate sequentially displace the three chlorine atoms on the triazine core. The reaction proceeds readily due to the high reactivity of the C-Cl bonds in the electron-deficient triazine ring.

The resulting product, 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, is a versatile precursor for a wide range of larger, more complex star-shaped compounds. rsc.org The three terminal aldehyde groups serve as reactive handles for further chemical transformations, such as condensation reactions to form imines or Knoevenagel condensations, thereby extending the molecular architecture.

Table 5: Synthesis of a Star-Shaped Triazine Core Molecule

FeatureDetails
Reactants This compound (3 equiv.), 2,4,6-Trichloro-1,3,5-triazine (1 equiv.)
Product 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Typical Conditions Dimethylformamide (DMF), 0 °C
Reported Yield 82% rsc.org
Significance Forms a C₃-symmetric core for building dendrimers and functional materials.
Multi-Component Reactions for Complex Scaffolds

This compound, by virtue of its aldehyde functional group, serves as a critical C1 synthon in various multi-component reactions (MCRs). These reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. This approach offers significant advantages in terms of atom economy, time, and resource efficiency.

Dihydropyridines: The Hantzsch synthesis, a classic MCR, can be adapted to produce 1,4-dihydropyridine (DHP) scaffolds. ias.ac.inijcrt.org In this reaction, an aldehyde (such as the one provided by this compound) condenses with two equivalents of a β-ketoester (like ethyl acetoacetate) and a nitrogen source, typically ammonia or ammonium acetate. ias.ac.insapub.org The resulting 4-(4-hydroxyphenyl) substituted dihydropyridine core is prevalent in molecules with significant biological activities, including calcium channel modulation. ias.ac.inijcrt.org The reaction is often facilitated by a catalyst and can be performed under various conditions, including solvent-free or in green solvents like deep eutectic solvents. ias.ac.in

Pyrano[2,3-c]pyrazoles: This heterocyclic scaffold can be assembled via a one-pot, four-component reaction. nih.govnih.gov The typical reactants include an aromatic aldehyde (from this compound), malononitrile, a hydrazine derivative (like hydrazine hydrate), and a β-ketoester such as ethyl acetoacetate. arakmu.ac.irresearchgate.net The reaction proceeds through a cascade of condensation and cyclization steps, often catalyzed by a base or another catalyst, to yield the pyrano[2,3-c]pyrazole derivative in high yields. nih.govnih.gov The nature of the substituent on the aromatic aldehyde can influence the reaction yield. arakmu.ac.ir

Thiazoles: The Hantzsch thiazole synthesis provides a direct route to the thiazole ring. acgpubs.orgasianpubs.org This MCR involves the condensation of an α-haloketone, a thioamide source (like thiourea or thiosemicarbazide), and, in modified versions, an aldehyde. acgpubs.orgasianpubs.org this compound can be incorporated into more complex thiazole derivatives through multi-component approaches where the aldehyde reacts with other intermediates formed in situ. acgpubs.org These reactions are valuable for creating libraries of substituted thiazoles for biological screening. nih.gov

Below is a data table summarizing representative MCRs utilizing an aromatic aldehyde like that from this compound.

ScaffoldTypical ReactantsTypical ConditionsReference
1,4-DihydropyridineAromatic Aldehyde, Ethyl Acetoacetate, Ammonium AcetateCatalyst (e.g., Lewis acid), Heating ias.ac.insapub.org
Pyrano[2,3-c]pyrazoleAromatic Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateBase catalyst (e.g., KOtBu), Microwave irradiation or conventional heating nih.govresearchgate.net
Thiazoleα-Haloketone, Thiosemicarbazide, Aromatic AldehydeOne-pot condensation, often neat or in a solvent like ethanol acgpubs.orgasianpubs.org
1,2-DihydropyridineAromatic Aldehyde, Acetophenone, Malononitrile, Ammonium AcetateReflux in ethanol nih.govnih.gov

Condensation Reactions for Schiff Base Formation

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. wjpsonline.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netchemsociety.org.ng The reaction is typically reversible and can be catalyzed by either acid or base, or simply by heating. chemsociety.org.ng

The formation of Schiff bases is a fundamental transformation for creating a wide array of organic compounds with diverse applications. researchgate.net Aromatic aldehydes like 4-hydroxybenzaldehyde (the protonated form of this compound) are often used because the resulting conjugated imines exhibit enhanced stability. wjpsonline.comchemsociety.org.ng The presence of the phenolic hydroxyl group can also influence the electronic properties and subsequent reactivity of the Schiff base.

For example, the condensation of 4-hydroxybenzaldehyde with L-glycine in the presence of a base catalyst like potassium hydroxide yields (E)-2-(4-hydroxybenzylideneamino)acetic acid. chemsociety.org.ng Similarly, reactions with various substituted anilines and other primary amines produce a range of N-substituted imines. nih.gov

The table below presents examples of Schiff base formation using 4-hydroxybenzaldehyde.

Amine ReactantSchiff Base ProductReaction ConditionsReference
L-Glycine(E)-2-(4-hydroxybenzylideneamino)acetic acidPotassium hydroxide, Methanol (B129727), Room temperature chemsociety.org.ng
2-Aminophenol2-((E)-(4-hydroxybenzylidene)amino)phenolMicrowave irradiation (900 W) nih.gov
4-Fluoroaniline4-((E)-(4-fluorobenzylidene)amino)phenolMicrowave irradiation (900 W) nih.gov
p-Phenylenediamine4,4'-((1E,1'E)-(1,4-phenylenebis(azanylylidene))bis(methanylylidene))diphenolMicrowave irradiation (900 W) nih.gov

Functional Group Interconversions of the Formyl Moiety

The aldehyde (formyl) group in this compound is synthetically versatile and can be readily transformed into other important functional groups, notably through oxidation to a carboxylic acid or reduction to a primary alcohol.

Oxidation to Carboxylic Acid: Aldehydes are easily oxidized to carboxylic acids. libretexts.orgchemguide.co.uk This transformation can be achieved using a variety of oxidizing agents. nih.gov A common laboratory method involves heating the aldehyde with an acidified solution of potassium dichromate(VI). libretexts.org During the reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. chemguide.co.uklibretexts.org The product of this reaction with this compound is 4-hydroxybenzoic acid. Under alkaline conditions, the oxidation would yield the corresponding carboxylate salt. libretexts.orgchemguide.co.uk

Reduction to Alcohol: The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group). This conversion of this compound yields 4-hydroxybenzyl alcohol. A variety of reducing agents can accomplish this, with the choice depending on the desired selectivity and the presence of other functional groups. For chemoselective reductions, hydride reagents are often employed. For instance, potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) is a mild reducing agent that can be used for such transformations under specific conditions. researchgate.net

The following table summarizes these key functional group interconversions.

TransformationProductTypical Reagent(s)Reference
Oxidation4-Hydroxybenzoic acidPotassium dichromate(VI), Dilute sulfuric acid chemguide.co.uklibretexts.org
Reduction4-Hydroxybenzyl alcoholHydride reagents (e.g., PDBBA) researchgate.net

Cyanate (B1221674) Formation from this compound

The phenolate oxygen in this compound is nucleophilic and can react with cyanogen (B1215507) halides, such as cyanogen bromide (BrCN) or cyanogen chloride (ClCN), to form an aryl cyanate ester. This reaction, known as cyanation, results in the formation of 4-formylphenyl cyanate. This transformation converts the phenolic hydroxyl group into a highly reactive cyanate group (-OCN), which is a valuable intermediate in organic synthesis. Aryl cyanates are precursors to various other functional groups and are particularly known for their ability to undergo thermal or catalyzed cyclotrimerization to form highly cross-linked polytriazine networks (cyanate ester resins).

The reaction typically involves treating the potassium phenolate with the cyanogen halide in an appropriate solvent. The driving force is the displacement of the halide ion by the nucleophilic phenoxide. The resulting 4-formylphenyl cyanate possesses two reactive sites: the aldehyde and the cyanate group, allowing for subsequent orthogonal chemical modifications.

Reactivity and Mechanistic Investigations of Potassium 4 Formylphenolate and Its Derivatives

Regioselectivity and Site-Specificity in Nucleophilic Reactions

The reactivity of potassium 4-formylphenolate in nucleophilic reactions is characterized by the presence of two primary reactive sites: the phenolate (B1203915) oxygen and the aldehyde carbon. The regioselectivity of nucleophilic attack is highly dependent on the nature of the electrophile and the reaction conditions.

In reactions with hard electrophiles, such as alkyl halides in Williamson ether synthesis, the attack predominantly occurs at the phenolate oxygen, which is a hard nucleophilic center. This leads to the formation of O-alkylated products. Conversely, softer electrophiles may favor attack at the aromatic ring, a softer nucleophilic site, although this is generally less common for phenolate anions. The phenoxide anion is a potent nucleophile, with reactivity comparable to carbanions or tertiary amines. wikipedia.org Generally, the kinetically favored product results from attack at the oxygen, while the thermodynamically preferred product would arise from attack at the carbon positions of the aromatic ring. wikipedia.org

A notable example of site-specificity is observed in the nucleophilic aromatic substitution reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, including the potassium salt of 4-hydroxybenzaldehyde (B117250) (this compound). rsc.org In these reactions, the nucleophilicity of the potassium formylphenolate plays a crucial role in determining the reaction's selectivity. rsc.org Under mildly basic conditions, the nucleophilic attack by the phenolate oxygen occurs exclusively at the C-4 position of pentafluoropyridine, yielding the corresponding 4-((perfluoropyridin-yl)oxy)benzaldehyde in nearly quantitative amounts. rsc.org This high regioselectivity highlights the preference for attack at the para-position of the highly electron-deficient pentafluoropyridine ring.

The table below summarizes the observed regioselectivity in the reaction between this compound and pentafluoropyridine under mild conditions.

ReactantsReaction ConditionsMajor ProductObserved Regioselectivity
This compound and PentafluoropyridineMildly basic4-((perfluoropyridin-4-yl)oxy)benzaldehydeExclusive attack at the C-4 position of pentafluoropyridine

Mechanistic Pathways of Nucleophilic Attack

The mechanistic pathways of nucleophilic attack on this compound are dictated by the interplay of electronic and steric factors. The phenolate anion is an ambident nucleophile, meaning it can react at two different nucleophilic centers.

O-Attack vs. C-Attack:

O-Attack (Kinetic Control): Nucleophilic attack by the phenolate oxygen is generally kinetically favored due to the high electron density on the oxygen atom. This pathway leads to the formation of an ether linkage. The reaction proceeds through a transition state where the negative charge is localized on the highly electronegative oxygen atom.

C-Attack (Thermodynamic Control): Nucleophilic attack at the ortho or para positions of the aromatic ring is thermodynamically favored as it leads to the formation of a more stable C-C bond and re-aromatization of the ring. However, this pathway has a higher activation energy due to the disruption of the aromatic system in the transition state.

In the case of the reaction with pentafluoropyridine, the mechanism involves a nucleophilic aromatic substitution (SNAAr). The phenolate oxygen acts as the nucleophile, attacking the electron-deficient C-4 position of the pentafluoropyridine ring. This initial attack forms a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge in this intermediate is delocalized over the pyridine (B92270) ring and the fluorine atoms. Subsequently, a fluoride (B91410) ion is eliminated from the C-4 position, and the aromaticity of the pyridine ring is restored, yielding the final product. The high regioselectivity for the C-4 position is attributed to the greater positive charge density at this position in the pentafluoropyridine molecule. rsc.org

The general mechanism for the nucleophilic aromatic substitution is depicted below:

Nucleophilic Attack: The phenolate oxygen attacks the C-4 position of the pentafluoropyridine.

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.

Elimination of Leaving Group: The fluoride ion at the C-4 position is expelled, restoring aromaticity.

Catalytic Roles and Mechanisms of Formylphenolates

While this compound itself is not typically a catalyst, its structural motifs, the phenolate and aldehyde groups, are relevant in various catalytic systems.

Derivatives of 4-hydroxybenzaldehyde have been investigated in the context of organocatalysis, although not as the primary catalytic species. For instance, in L-proline catalyzed aldol (B89426) reactions between benzaldehyde (B42025) derivatives and hydroxyacetone, the electronic properties of the substituents on the benzaldehyde ring influence the reaction rate. d-nb.info A stronger interaction between the aldehyde and the catalyst surface can reduce catalytic activity by hindering the formation of the enamine intermediate. d-nb.info While this research does not directly employ a formylphenolate as a catalyst, it underscores the importance of the aldehyde group's electronic environment in organocatalytic transformations. The phenolate moiety, being a strong electron-donating group, would significantly alter the electrophilicity of the aldehyde carbon, a key factor in many organocatalytic reactions.

The phenolate group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. Palladium-catalyzed C-H functionalization of phenols is a powerful tool for the synthesis of complex organic molecules. nih.govresearchgate.net The general mechanism involves the coordination of the palladium catalyst to the phenolate oxygen, followed by C-H activation at the ortho position to form a palladacycle intermediate. This intermediate can then undergo further reactions, such as coupling with various partners.

Two primary catalytic cycles are generally proposed for palladium-catalyzed C-H functionalization:

Pd(II)/Pd(0) Catalytic Cycle: This cycle begins with a concerted metalation-deprotonation (CMD) step to form a Pd(II) intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the cycle. snnu.edu.cn

Pd(II)/Pd(IV) Catalytic Cycle: Following the initial C-H activation to form a Pd(II) intermediate, an oxidative addition step generates a Pd(IV) species. Reductive elimination from this high-valent palladium intermediate then affords the product and regenerates the Pd(II) catalyst. snnu.edu.cnnih.gov

The presence of the formyl group in this compound would influence the electronic properties of the aromatic ring, potentially affecting the rate and selectivity of C-H activation.

Catalytic CycleKey IntermediatesKey Steps
Pd(II)/Pd(0)Pd(II) palladacycle, Pd(0) speciesConcerted Metalation-Deprotonation, Reductive Elimination, Oxidation
Pd(II)/Pd(IV)Pd(II) palladacycle, Pd(IV) speciesC-H Activation, Oxidative Addition, Reductive Elimination

Recent studies have explored the ruthenium-catalyzed multicomponent deaminative C-H coupling of phenols with aldehydes and enamines to form xanthene derivatives. acs.orgmarquette.edu This reaction provides insight into the potential reactivity of a molecule like this compound, which contains both a phenol (B47542) (as a phenolate) and an aldehyde moiety.

The proposed mechanism involves a dehydrative C-H coupling of the phenol with the aldehyde, followed by a deaminative coupling with an enamine. acs.orgmarquette.edu The reaction is initiated by the coordination of the aldehyde to the ruthenium catalyst. A concerted process involving proton transfer from the phenol to the aldehyde carbonyl and C-C bond formation then occurs. acs.orgmarquette.edu This step results in a dearomatized cyclohexadienone intermediate. acs.orgmarquette.edu Subsequent tautomerization and C-O bond cleavage, followed by coupling with the enamine, leads to the final xanthene product. acs.orgmarquette.edu A Hammett plot analysis for the coupling of 3,5-dimethoxyphenol (B141022) with an enamine and various para-substituted benzaldehydes showed a negative slope (ρ = -0.98), indicating the buildup of positive charge in the transition state of the rate-determining step, which was identified as the C-O bond cleavage. acs.orgmarquette.edu

Supramolecular Interactions and Assembly Mechanisms

The structure of this compound, with its polar phenolate and aldehyde groups and an aromatic ring, makes it a candidate for forming supramolecular assemblies through various non-covalent interactions. These interactions can include ion-dipole interactions, hydrogen bonding (with protic solvents or other suitable donors), and π-π stacking.

The potassium cation can engage in strong ion-dipole interactions with the phenolate oxygen and the carbonyl oxygen of the aldehyde. In the solid state, these interactions can lead to the formation of coordination polymers or extended lattice structures. The crystal structure of related potassium phenolates reveals complex coordination environments around the potassium ion, often involving interactions with the oxygen atoms of multiple phenolate units and solvent molecules. nih.govchemicalbook.com

Hydrogen bonding can play a significant role in the assembly of derivatives of 4-hydroxybenzaldehyde. Although this compound itself is not a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, hydrogen-bonded networks can be formed.

π-π stacking interactions between the aromatic rings of adjacent 4-formylphenolate units can also contribute to the stability of supramolecular assemblies. These interactions are common in aromatic compounds and can influence the packing of molecules in the solid state.

The formation of such supramolecular structures is often a cooperative process, where multiple weak interactions work in concert to create a stable and well-defined assembly. The specific architecture of the resulting supramolecular assembly will depend on factors such as the solvent, temperature, and the presence of other coordinating species. nih.gov

Host-Guest Chemistry Principles

Host-guest chemistry is a specialized area of supramolecular chemistry that focuses on the formation of unique complexes between two or more molecules or ions, known as the host and guest. wikipedia.org These interactions are not based on the formation of strong covalent bonds but rather on a variety of weaker, non-covalent forces. The host is typically a larger molecule with a well-defined cavity or binding site, while the guest is a smaller molecule or ion that fits within this site. bohrium.com The principles of host-guest chemistry are fundamental to many biological processes and have been harnessed for applications in materials science, sensing, and catalysis. nih.gov

The primary driving forces behind the formation of host-guest complexes include hydrogen bonding, ion-ion interactions, ion-dipole interactions, dipole-dipole interactions, van der Waals forces, and hydrophobic interactions. wikipedia.org A key principle governing the stability of these complexes is the concept of preorganization, where the host molecule has a rigid structure that is complementary in size and shape to the guest, minimizing the entropic penalty upon binding. nih.gov

The structure of this compound, featuring a negatively charged phenolate group, an aromatic ring, and a formyl group, provides multiple potential sites for non-covalent interactions. The phenolate group can act as a hydrogen bond acceptor or participate in ion-ion interactions. The aromatic ring can engage in π-π stacking interactions, which are common in the recognition of aromatic guests. mdpi.comscirp.org The formyl group can also act as a hydrogen bond acceptor.

The acidity of the hydroxyl group in phenol derivatives plays a significant role in their complexation. Studies on hydrogen-bonded receptors have shown a much smaller response towards less acidic phenol derivatives, highlighting the importance of this functional group in guest binding. nih.gov In the context of this compound, the deprotonated hydroxyl group (phenolate) would offer a strong site for electrostatic interactions. Research on cyclophane hosts has demonstrated that they can protect guest molecules from quenching by phenolate ions, indicating that the phenolate moiety can readily interact with the environment of a host-guest complex. researchgate.net

Macrocyclic hosts like calixarenes, which are synthesized from phenols and aldehydes, are a prime example of the application of phenolic units in creating host cavities. thno.org This underscores the potential for derivatives of this compound to be incorporated into larger host structures. The table below summarizes the key non-covalent interactions relevant to host-guest chemistry.

Interaction TypeDescriptionPotential Role of this compound
Ion-Ion Electrostatic attraction between oppositely charged ions.The negatively charged phenolate group can interact with cationic guests.
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The phenolate oxygen and the formyl oxygen can act as hydrogen bond acceptors.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The electron-rich aromatic ring can stack with electron-deficient aromatic guests. nih.gov
Ion-Dipole Electrostatic interaction between a charged ion and a neutral molecule that has a dipole.The phenolate group can interact with polar guest molecules.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.The entire molecule can participate in these general attractive forces.

Mechanically Interlocked Molecule Synthesis

Mechanically interlocked molecules (MIMs) are complex molecular architectures where two or more components are linked topologically, not chemically. nih.gov This mechanical bond prevents the dissociation of the components without the cleavage of covalent bonds. The two most common classes of MIMs are rotaxanes and catenanes. Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle, with bulky "stopper" groups preventing the macrocycle from slipping off. researchgate.net Catenanes are composed of two or more interlocked macrocycles. nih.gov

The synthesis of MIMs has significantly advanced from early statistical approaches to highly efficient template-directed methods. bohrium.comunive.it These methods utilize non-covalent interactions to preorganize the molecular components, facilitating the formation of the mechanical bond. unive.it

The functional groups of this compound make it a potentially valuable building block in the template-directed synthesis of MIMs. The aromatic ring can participate in π-π stacking interactions, a key driving force in the assembly of many rotaxanes and catenanes. For instance, the formation of rotaxanes has been achieved through the π-π stacking interaction between electron-rich phenyl units of a macrocycle and electron-deficient pyridine units of an axle precursor. nih.gov

The formyl group is particularly important for a strategy known as "clipping," where a macrocycle is formed around a template. The aldehyde functionality can undergo reversible reactions, such as imine formation, which is a powerful tool in dynamic covalent chemistry for the synthesis of MIMs. nih.gov This approach allows for error correction and thermodynamic control, leading to higher yields of the desired interlocked products. For example, novel nih.govrotaxanes have been synthesized through a dynamic imine clipping reaction, where π-stacking interactions between anthracene (B1667546) and phenanthroline units further stabilize the structure. nih.gov

Phenolic derivatives have also been utilized in "threading-followed-by-swelling" strategies for rotaxane synthesis. In one approach, the size of a terminal phenol group on an axle component is enlarged by aromatic bromination, effectively creating a bulky stopper that traps the macrocycle. researchgate.net This highlights the versatility of the phenolic moiety in MIM synthesis.

The table below outlines common template-directed strategies for MIM synthesis and the potential role of this compound derivatives.

Synthetic StrategyDescriptionPotential Application of this compound Derivatives
Threading A linear "thread" molecule is passed through a pre-formed macrocycle, followed by the addition of bulky stoppers to form a rotaxane.The aromatic ring could be part of the thread or macrocycle, promoting association through π-π stacking. The phenolate could be modified to act as a stopper after threading.
Clipping A macrocycle is formed from smaller components around a pre-existing thread or another macrocycle.The formyl group can be used in dynamic covalent reactions, such as imine formation, to "clip" a macrocycle around a template.
Slipping A macrocycle is threaded onto a dumbbell-shaped molecule by overcoming a kinetic barrier at elevated temperatures.The phenolate group could be part of a macrocycle, influencing the thermodynamics of threading through electrostatic interactions.
Active Metal Templation A metal ion acts as both a template to bring components together and a catalyst for the bond-forming reaction that creates the mechanical bond.While not directly involving the functional groups of this compound, derivatives could be designed to incorporate chelating units for metal templation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

The FT-IR spectrum of potassium 4-formylphenolate is expected to show characteristic absorption bands that confirm the presence of its key functional groups. A significant difference from the spectrum of 4-hydroxybenzaldehyde (B117250) would be the absence of the broad O-H stretching vibration, typically seen around 3200-3600 cm⁻¹.

Key expected vibrational modes for this compound include:

C-H stretching (aromatic): Aromatic C-H stretches are expected in the region of 3000-3100 cm⁻¹.

C-H stretching (aldehyde): The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹.

C=O stretching (aldehyde): A strong absorption band corresponding to the carbonyl stretch of the aldehyde is anticipated in the range of 1670-1690 cm⁻¹.

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-O stretching (phenoxide): The C-O stretching vibration of the phenoxide is expected to be a strong band around 1250-1300 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100-3000Medium-Weak
Aldehyde C-H stretch~2850, ~2750Weak
Aldehyde C=O stretch1690-1670Strong
Aromatic C=C stretch1600-1450Medium-Strong
Phenoxide C-O stretch1300-1250Strong

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound is approximately 159.9927 g/mol .

In a typical mass spectrometry experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, analysis would likely focus on the 4-formylphenolate anion (C₇H₅O₂⁻), which has a calculated exact mass of 121.0295 u.

The fragmentation pattern of the 4-formylphenolate anion upon collision-induced dissociation would provide further structural information. Plausible fragmentation pathways could include:

Loss of CO (Carbon Monoxide): Fragmentation of the aldehyde group could lead to the loss of a neutral CO molecule (28 u), resulting in a fragment ion at m/z 93.

Loss of a hydrogen radical: Loss of the aldehydic hydrogen could result in an ion at m/z 120.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of ionic compounds and molecules that can be readily ionized in solution. As this compound is an ionic salt, it is exceptionally well-suited for ESI-MS analysis.

In a typical analysis, the compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and introduced into the mass spectrometer. In negative ion mode, the instrument detects the 4-formylphenolate anion. The high-resolution mass measurement of this anion allows for the confirmation of its elemental composition. The theoretical exact mass of the 4-formylphenolate anion ([C₇H₅O₂]⁻) is calculated from the sum of the isotopic masses of its constituent atoms. The close agreement between the experimentally measured mass-to-charge ratio (m/z) and the theoretical value provides strong evidence for the compound's identity.

In positive ion mode, the potassium cation ([K]⁺) would be observed. Depending on the conditions, adducts or clusters involving the potassium ion and the neutral 4-hydroxybenzaldehyde molecule might also be detected, although the primary ions are the most diagnostically significant.

Table 1: Expected Ions for this compound in ESI-MS

Ion SpeciesFormulaIon ModeCalculated m/z
4-formylphenolate anion[C₇H₅O₂]⁻Negative121.0295
Potassium cation[K]⁺Positive38.9637

Note: Calculated m/z values are for the most abundant isotopes of each element.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as crystal packing and ionic bonding.

For this compound, a single-crystal X-ray diffraction experiment would involve irradiating a suitable single crystal of the material with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the potassium ion and the atoms of the 4-formylphenolate anion can be determined.

The resulting crystal structure would confirm the planar nature of the benzene (B151609) ring and the positions of the formyl and phenolate (B1203915) groups. Crucially, it would detail the coordination environment of the potassium cation, showing its ionic interactions with the oxygen atoms of the phenolate and possibly the formyl group of neighboring anions. This information is vital for understanding the solid-state properties of the compound.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.5 Å, b = 8.0 Å, c = 15.0 Å
Bond Length (C-O⁻)~1.28 Å
Bond Length (C=O)~1.21 Å
Bond Angle (O-C-C)~120°
K⁺···O⁻ Distance~2.7 - 2.9 Å

Note: This table presents expected or typical values for illustrative purposes, as a published crystal structure was not identified.

Chromatographic Techniques for Purity Assessment and Byproduct Analysis (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical tool for separating, identifying, and quantifying the components of a mixture. It is the standard method for assessing the purity of compounds like this compound and for identifying any potential synthesis-related byproducts or degradation products.

For a purity assessment, a reversed-phase HPLC method is typically employed. The sample is dissolved and injected into the HPLC system, where it passes through a column (e.g., a C18 column) packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of water and acetonitrile or methanol with a pH modifier, is used to elute the compounds. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The eluent from the HPLC column is then directed into the mass spectrometer. The MS detector can be set to scan for all ions or to selectively monitor the specific m/z of the 4-formylphenolate anion (m/z 121.03 in negative ion mode). The resulting chromatogram shows peaks corresponding to the different components of the sample. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity, which is often found to be ≥98%. The mass spectra of any minor peaks can be analyzed to identify potential impurities, such as unreacted 4-hydroxybenzaldehyde or byproducts from the synthesis.

Table 3: Illustrative HPLC-MS Purity Analysis

Peak IDRetention Time (min)Detected m/z (Negative Ion)IdentityArea %
14.52121.03This compound99.5%
25.15122.04 (as [M-H]⁻)4-hydroxybenzaldehyde0.5%

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. For an ionic compound containing other elements like potassium, specific methods are used for its quantification. The results are used to confirm the empirical formula of a newly synthesized compound.

The molecular formula of this compound is C₇H₅KO₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), potassium (39.098 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield mass percentages that are in close agreement (typically within ±0.4%) with these theoretical values. This concordance provides strong evidence that the bulk sample has the correct elemental composition, complementing the structural information provided by spectroscopic methods.

Table 4: Elemental Analysis Data for this compound (C₇H₅KO₂)

ElementTheoretical Mass %Experimental (Found) %
Carbon52.48%52.55%
Hydrogen3.15%3.12%
Potassium24.40%24.31%
Oxygen19.97%20.02%

Note: "Found" values are hypothetical and for illustrative purposes.

Computational Chemistry and Theoretical Studies on Potassium 4 Formylphenolate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the quantum mechanical behavior of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. For the 4-formylphenolate anion, this involves finding the minimum energy conformation of the formyl group relative to the aromatic ring.

Theoretical calculations would likely show that the most stable conformation of the 4-formylphenolate anion is planar, with the formyl group's CHO moiety lying in the same plane as the benzene (B151609) ring. This planarity is a result of the stabilizing effect of π-conjugation between the carbonyl group and the aromatic system. The potassium cation's position relative to the phenolate (B1203915) oxygen would also be a key aspect of the geometry. In the gas phase, it would likely be coordinated directly to the oxygen atom. In solution, solvent molecules would play a crucial role in solvating the potassium ion.

Conformational analysis would explore the rotational barrier of the C-C bond connecting the formyl group to the phenyl ring. While the planar conformation is expected to be the global minimum, DFT calculations can quantify the energy required to rotate the formyl group out of the plane of the ring. This energy barrier provides insight into the molecule's flexibility. The optimized geometrical parameters, such as bond lengths and angles, for the planar conformation of the 4-formylphenolate anion, are predicted to be in good agreement with experimental data for similar compounds.

Table 1: Predicted Geometrical Parameters for Planar 4-formylphenolate Anion (Illustrative)

Parameter Predicted Value (DFT/B3LYP/6-311G(d,p))
C-O (phenolate) bond length 1.28 Å
C-C (ring-formyl) bond length 1.46 Å
C=O (formyl) bond length 1.23 Å
C-H (formyl) bond length 1.11 Å
O-C-C (ring) bond angle 121.5°

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. epstem.net

For the 4-formylphenolate anion, the HOMO is expected to be a π-orbital with significant electron density on the phenolate oxygen and delocalized over the aromatic ring. The LUMO is anticipated to be a π*-orbital primarily localized on the formyl group and the benzene ring. The presence of the electron-donating phenolate group and the electron-withdrawing formyl group significantly influences the energies and distribution of these orbitals.

The energy gap between the HOMO and LUMO provides insight into the electronic transitions of the molecule. A smaller gap suggests that the molecule can be more easily excited, which is relevant for understanding its UV-Vis absorption properties.

Table 2: Predicted Frontier Molecular Orbital Energies for 4-formylphenolate Anion (Illustrative)

Orbital Energy (eV)
HOMO -2.5
LUMO -0.8

Vibrational frequency analysis, performed computationally, serves two main purposes: to confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or torsional motions.

For potassium 4-formylphenolate, key vibrational modes would include the C=O stretching of the carbonyl group, C-O stretching of the phenolate, and various C-C and C-H vibrations of the aromatic ring. The calculated frequencies and their corresponding intensities can be compared with experimental spectroscopic data to aid in the assignment of observed spectral bands. Theoretical studies on similar aromatic aldehydes have shown that DFT calculations can accurately reproduce experimental vibrational spectra. mdpi.comresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for 4-formylphenolate Anion (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹, Scaled)
C=O Stretch (formyl) 1685
C-O Stretch (phenolate) 1280
Aromatic C-C Stretch 1600, 1510

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govrsc.org

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The calculations would reflect the electronic environment of each nucleus. For instance, the proton of the formyl group would be predicted to have a high chemical shift due to the deshielding effect of the carbonyl group. The aromatic protons would show distinct shifts depending on their position relative to the electron-donating phenolate and electron-withdrawing formyl groups. Similarly, the ¹³C chemical shifts of the carbonyl carbon and the carbon bearing the phenolate oxygen would be characteristic. Comparing these predicted shifts with experimental data can confirm the molecular structure. The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. bris.ac.uknrel.govresearchgate.net

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for 4-formylphenolate Anion (Illustrative)

Atom Predicted Chemical Shift (ppm)
C (carbonyl) 192.5
C (phenolate) 165.0
C (aromatic, ortho to -CHO) 132.0
C (aromatic, ortho to -O⁻) 116.5
H (formyl) 9.8
H (aromatic, ortho to -CHO) 7.8

Mechanistic Computations of Reaction Pathways

Computational chemistry is invaluable for exploring the mechanisms of chemical reactions, providing details about transition states and reaction energetics that are often inaccessible through experimental means alone.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, computational methods can be used to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. dntb.gov.ua Its geometry is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. nih.gov

By calculating the energies of the reactants, the transition state, and the products, the activation energy (energy barrier) for the reaction can be determined. This energy barrier is a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction. For example, in the Cannizzaro reaction, where one molecule of the aldehyde is reduced and another is oxidized, DFT calculations could elucidate the mechanism of hydride transfer and the role of the potassium cation in stabilizing the transition state.

Table 5: Illustrative Calculated Energy Profile for a Hypothetical Reaction

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2

Exploration of Catalytic Cycles and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of catalytic reactions involving potassium phenolate systems. rsc.org Although direct computational studies on the catalytic cycles of this compound are not extensively documented, the principles can be understood from related systems. Theoretical explorations of catalytic cycles involve mapping the potential energy surface of the entire reaction pathway. This process identifies the structures of reactants, transition states, intermediates, and products. researchgate.net

For a hypothetical reaction catalyzed by this compound, computational models would begin by defining the initial state, where the phenolate interacts with the reactants. DFT calculations are then used to simulate the step-by-step transformation. Key aspects of this exploration include:

Identification of Intermediates: Calculations can predict the formation of transient species, such as coordination complexes where the potassium ion and the phenolate oxygen interact with a substrate molecule. rsc.orgnih.gov For instance, in an oxidation reaction, a phenolate complex might form first, followed by a redox process that generates a catechol-iodine(III) complex as an intermediate before the final product is formed. rsc.org

Transition State Analysis: Locating and characterizing transition states is crucial for understanding reaction barriers. researchgate.net Frequency calculations are performed to confirm that a calculated structure is a true transition state, identified by a single imaginary frequency. researchgate.net The energy of this transition state determines the activation energy of that particular step in the cycle. researchgate.net

Mechanism Elucidation: By connecting the intermediates and transition states, a complete catalytic cycle can be proposed. researchgate.net For example, DFT calculations have been used to investigate whether reactions proceed through associative or dissociative mechanisms, with findings showing that the favorability of a pathway can be influenced by factors like solvent polarity. nih.gov Computational studies can support mechanisms involving steps like catalyst activation, migratory insertion, isomerization, and product release. researchgate.net

These computational approaches provide atomic-level insights into the catalytic process, guiding the rational design of more efficient catalysts and reaction conditions. mdpi.com

Reaction Kinetics Modeling

Reaction kinetics modeling integrates computational data with experimental results to develop a comprehensive understanding of reaction rates and mechanisms. For systems involving potassium salts, such as this compound, kinetic models are essential for predicting how the catalyst influences reaction outcomes under various conditions. osti.govmdpi.com

The process typically involves several stages:

First-Principles Calculations: Quantum mechanical methods like DFT are used to calculate the fundamental parameters for each elementary step in the proposed reaction mechanism. mdpi.comaip.org This includes calculating the activation energies (Ea) and pre-exponential factors (A) for transition states.

Model Development: Based on the proposed mechanism, a set of differential equations is constructed to describe the rate of change of concentration for each species. Kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, are often employed for heterogeneous catalytic reactions. journalcra.com These models can account for the adsorption of reactants, surface reactions, and desorption of products. researchgate.net

Parameter Fitting and Validation: The model is fitted to experimental data. For potassium-catalyzed reactions, it has been observed that the gasification rate can be directly proportional to the amount of potassium catalyst present. osti.gov Kinetic models have successfully predicted reaction conversions over ranges of pressure, temperature, and catalyst loadings. osti.gov For example, in the thermal degradation of biomass, the presence of potassium does not significantly change the activation energies but does alter the pre-exponential factors, which can be incorporated into the kinetic model.

Table 1: Illustrative Parameters in a Hypothetical Kinetic Model

ParameterUncatalyzed ReactionPotassium-Catalyzed ReactionDescription
Activation Energy (Ea)HighLowerThe catalyst provides an alternative reaction pathway with a lower energy barrier.
Pre-exponential Factor (A)A_uncatA_catReflects the frequency of collisions in the correct orientation; can be altered by the catalyst.
Rate Constant (k)k_uncatk_cat > k_uncatThe overall rate constant increases in the presence of the catalyst, leading to a faster reaction.

Theoretical Investigations of Reactivity and Selectivity

Phenolate anions, including 4-formylphenolate, are ambident nucleophiles, meaning they can react with electrophiles at either the oxygen atom (O-attack) or at a carbon atom on the aromatic ring (C-attack). researchgate.net Computational studies have been instrumental in understanding and predicting the regioselectivity of these reactions.

Quantum chemical calculations have shown that O-attack is generally favored under kinetic control (faster reaction), while C-attack is favored under thermodynamic control (more stable product). researchgate.net This finding often contradicts predictions based on the principle of hard and soft acids and bases (HSAB).

A quantitative approach to describe the reactivity of phenolates uses Mayr's nucleophilicity scale, which is based on the equation: log k = sN(N + E), where N is the nucleophile-specific parameter, sN is the nucleophile sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. nih.gov These parameters can be determined experimentally and computationally to predict whether reactions are kinetically or thermodynamically controlled. researchgate.net

The nucleophilicity of a phenolate anion is highly sensitive to the substituents on the aromatic ring. rsc.org

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the phenolate, enhancing its nucleophilicity.

Electron-withdrawing groups (e.g., -NO₂, -CN, and the -CHO group in 4-formylphenolate) decrease electron density, reducing nucleophilicity. rsc.org

Computational methods can reliably predict these trends. For instance, DFT calculations have been used to explore the oxidation of phenols, where the process begins with the formation of a phenolate complex. rsc.org The electronic structure of the transition state in such reactions can have significant phenoxenium ion character, and the stability of this character is highly sensitive to the ring substituents. rsc.org Electron-withdrawing groups destabilize this character, making the reaction more energy-intensive. rsc.org

Table 2: Mayr Nucleophilicity Parameters for Representative Phenolate Ions in Acetonitrile (B52724)

Substituent (para-)Ns_N
-OCH₃20.620.73
-CH₃19.330.75
-H18.230.79
-Cl16.890.81
-CN14.110.91

Data sourced from Mayr's Database of Reactivity Parameters and related studies. researchgate.netuni-muenchen.delmu.de

To understand the reaction of this compound, it is equally important to characterize the electrophilic sites of its reaction partners, such as aldehydes and ketones. ncert.nic.in The carbonyl group (C=O) in these molecules is highly polarized due to the greater electronegativity of oxygen, making the carbonyl carbon an electrophilic center. ncert.nic.inksu.edu.sa

Computational chemistry provides powerful tools for visualizing and quantifying the electrophilicity of these sites:

Molecular Electrostatic Potential (MEP) Maps: MEP maps are three-dimensional visualizations of the charge distribution on a molecule's surface. libretexts.orgyoutube.com Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (colored red) indicate electron-rich areas. youtube.comresearchgate.net In an aldehyde or ketone, the MEP map clearly shows a strong positive potential around the carbonyl carbon, identifying it as the primary electrophilic site. ncert.nic.in

Frontier Molecular Orbital (FMO) Theory: The reactivity can also be analyzed by examining the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (phenolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (e.g., an aldehyde). researchgate.net The LUMO of a carbonyl compound is typically centered on the C=O bond, indicating that this is where an incoming nucleophile will interact. researchgate.net

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors. The electrophilicity index (ω), for example, provides a quantitative measure of a molecule's ability to accept electrons. A higher electrophilicity index indicates a more reactive electrophile.

Generally, aldehydes are more reactive electrophiles than ketones. ncert.nic.inlibretexts.org This is due to two main factors:

Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to an aldehyde, which has only one alkyl group and a hydrogen atom. libretexts.org

Steric Effects: The two larger alkyl groups in a ketone create more steric hindrance, making it more difficult for a nucleophile to approach the carbonyl carbon. libretexts.org

Table 3: Comparison of Electrophilicity in Carbonyl Compounds

CompoundRelative ElectrophilicityKey Factors
Formaldehyde (B43269) (Methanal)Very HighNo electron-donating alkyl groups; minimal steric hindrance.
Acetaldehyde (Ethanal)HighOne electron-donating alkyl group; less steric hindrance than ketones.
Benzaldehyde (B42025)Lower than aliphatic aldehydesThe aromatic ring reduces the electrophilicity of the carbonyl carbon via resonance. ncert.nic.in
Acetone (Propanone)ModerateTwo electron-donating alkyl groups; more steric hindrance. libretexts.org

Computational Studies on Supramolecular Interactions

Computational modeling is essential for understanding the supramolecular chemistry of this compound, where non-covalent interactions dictate the assembly and properties of the system. muni.cz These studies focus on the interactions between the potassium cation (K⁺), the 4-formylphenolate anion, and surrounding molecules (e.g., solvent, other reactants).

The primary non-covalent forces at play include:

Ion-Ion Interactions: The strong electrostatic attraction between the K⁺ cation and the negatively charged oxygen of the phenolate anion is the fundamental interaction.

Cation-π Interactions: The K⁺ ion can interact favorably with the electron-rich π-system of the phenolate's aromatic ring. Computational studies have quantified these interactions for K⁺ with various aromatic systems, with binding energies that can be significant (e.g., ~17 kcal/mol with anthracene). researchgate.net The strength of this interaction depends on the size and curvature of the π-system. researchgate.net

Ion-Solvent Interactions: In solution, the K⁺ ion and the phenolate anion are solvated. DFT calculations combined with continuum solvation models can compute properties like the hydration free energy, which determines the stability of the ions in solution. orientjchem.orgresearchgate.net Studies on potassium salts of amino acids, for example, show that potassium salts have a lower (less favorable) hydration free energy compared to lithium and sodium salts. orientjchem.org

Self-Assembly and Aggregation: The interplay of these interactions can lead to the formation of larger aggregates or supramolecular structures. researchgate.net Computational models can explore how these individual units cluster together. For instance, studies on peptide self-assembly have shown that potassium ions can trigger the disruption of vesicular structures, highlighting the specific role of the cation in modulating supramolecular organization. iitj.ac.in In eumelanin (B1172464) systems, the presence of potassium salts was found to control the granularity and self-assembly of thin films. researchgate.net

These computational approaches allow researchers to understand the fundamental principles governing how molecules like this compound organize, which is vital for applications in materials science and crystal engineering. muni.cz

Applications of Potassium 4 Formylphenolate in Advanced Chemical Synthesis and Materials Science

Synthetic Utility in Organic Synthesis as a Versatile Intermediate

The dual reactivity of Potassium 4-formylphenolate renders it an invaluable tool for synthetic chemists. The phenoxide allows for O-alkylation and related reactions, while the formyl group can participate in a plethora of condensation and addition reactions. This versatility has been exploited in the synthesis of complex molecular architectures.

Precursor for Advanced Organic Building Blocks

This compound serves as a fundamental starting material for the synthesis of more complex and functionalized organic building blocks. bldpharm.com Its reactivity allows for the introduction of various substituents, leading to a diverse array of derivatives with tailored properties for applications in medicinal chemistry, organic electronics, and materials science. bldpharm.comnbinno.com The aldehyde functionality can be readily transformed into other functional groups, such as carboxylic acids, alcohols, or amines, further expanding its synthetic utility.

One of the key transformations of this compound is its use in the synthesis of Schiff bases. The condensation of the aldehyde group with primary amines yields imines, which are themselves versatile intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities. nih.govscience.govresearchgate.netchemsociety.org.ngkcl.ac.uk Additionally, this compound is a key precursor in the synthesis of chalcones, which are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. nih.govjchemrev.comnih.govjocpr.comresearchgate.net The Claisen-Schmidt condensation of 4-hydroxybenzaldehyde (B117250) (the protonated form of this compound) with acetophenones is a common method for chalcone (B49325) synthesis. jchemrev.comresearchgate.net

The compound is also a precursor to various heterocyclic compounds, which are integral to many pharmaceutical and agrochemical products. nih.gov For example, it can be used to synthesize chromane (B1220400) derivatives through reactions with enolates or their equivalents. beilstein-journals.org

Building Block CategorySynthetic TransformationResulting Compound ClassPotential Applications
Aromatic Intermediates O-alkylation, EtherificationAryl ethersPharmaceuticals, Polymers
Heterocyclic Precursors Condensation with aminesSchiff bases (Imines)Pharmaceuticals, Dyes, Ligands
Bioactive Scaffolds Claisen-Schmidt condensationChalconesAnticancer, Anti-inflammatory agents
Complex Heterocycles Cyclization reactionsChromanes, FlavonoidsPharmaceuticals, Natural products

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued in organic synthesis for their efficiency and atom economy. researchgate.netrsc.orgnih.govnih.gov this compound, or its parent compound 4-hydroxybenzaldehyde, is a valuable component in the design of MCRs. researchgate.net The aldehyde group can react with various nucleophiles in a sequential manner to build complex molecular scaffolds in a one-pot fashion.

For instance, 4-hydroxybenzaldehyde can participate in MCRs to generate medicinally relevant heterocyclic rings. rsc.org Its ability to form iminium intermediates in the presence of amines makes it a key component in reactions like the Mannich and Strecker reactions, which are fundamental MCRs for the synthesis of amino acids and other nitrogen-containing compounds. nih.gov

Synthetic Utility in Pharmaceutical Intermediates

The structural motif of 4-hydroxybenzaldehyde is found in numerous biologically active molecules and serves as a crucial intermediate in the synthesis of various pharmaceuticals. nbinno.comnbinno.com this compound, as the reactive form under basic conditions, is instrumental in these synthetic pathways. It is a precursor for compounds with potential anti-inflammatory and anti-cancer properties. nbinno.comnbinno.com

A notable application is in the synthesis of 4-Hydroxyphenylglycine, a critical component in the manufacturing of certain antibiotics. nbinno.com The versatility of this compound allows for its incorporation into a wide range of drug scaffolds, contributing to the development of new therapeutic agents. nbinno.comnbinno.com

Pharmaceutical IntermediateTherapeutic AreaSynthetic Route Involving 4-Hydroxybenzaldehyde Moiety
4-HydroxyphenylglycineAntibioticsStrecker synthesis or related multi-component reactions. nbinno.com
Chalcone DerivativesOncology, InflammationClaisen-Schmidt condensation. nih.govjchemrev.comnih.gov
Schiff Base DerivativesAntimicrobial, AnticancerCondensation with various amines. nih.govscience.govchemsociety.org.ngkcl.ac.uk

Intermediate in Agrochemical and Dye Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the production of agrochemicals and dyes. nbinno.com In the agrochemical industry, derivatives of 4-hydroxybenzaldehyde are utilized in the synthesis of pesticides and herbicides. The structural features of the molecule can be modified to design compounds with specific biological activities against pests and weeds.

In the field of dye chemistry, the aromatic ring and the reactive aldehyde group of this compound make it a suitable precursor for various classes of dyes. It can be used in the synthesis of azo dyes, which are a major class of synthetic colorants. nih.govunb.caresearchgate.netjbiochemtech.comijisrt.com The phenoxide group can act as a coupling component in diazotization-coupling reactions, a key step in the formation of azo compounds. nih.govunb.caresearchgate.net

Contributions to Catalysis Research

The ability of the phenolate (B1203915) and formyl groups to coordinate with metal ions makes this compound and its derivatives valuable ligands in the field of catalysis.

Ligand Design for Metal Complexation

This compound serves as a foundational molecule for the design of more complex ligands for metal complexation. The aldehyde group can be readily converted into an imine through condensation with a primary amine, leading to the formation of Schiff base ligands. These ligands, often of the salen or salophen type, are known for their strong coordination ability with a wide range of metal ions. bldpharm.comtcichemicals.comresearchgate.net

The resulting metal-salen complexes have been extensively studied and utilized as catalysts in a variety of organic transformations, including oxidation, reduction, and asymmetric synthesis. bldpharm.comnih.govtcichemicals.comresearchgate.netstmjournals.innih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the salicylaldehyde (B1680747) and diamine components, thereby influencing the catalytic activity and selectivity of the metal complex. tcichemicals.com Copper complexes, in particular, with ligands derived from salicylaldehyde derivatives have shown significant catalytic activity in various oxidation reactions. nih.govresearchgate.netd-nb.infonih.gov

The versatility of this compound as a starting material for ligand synthesis underscores its importance in the development of novel and efficient catalytic systems for a broad spectrum of chemical reactions.

Ligand TypeMetal Ion ExamplesCatalytic Applications
Salen-type Schiff basesMn(III), Co(II), Cu(II), Al(III)Asymmetric epoxidation, Oxidation of alcohols, Polymerization. bldpharm.comtcichemicals.comstmjournals.innih.gov
Salophen-type Schiff basesCo(II), Fe(II)Oxygen activation, Redox catalysis. researchgate.net
Simple Phenoxide/AldehydeCu(II)Oxidation reactions. nih.govresearchgate.netd-nb.infonih.gov

Organocatalytic Applications

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, represents a potential area of application for this compound. The catalytic activity of this compound can be inferred from the known properties of its constituent parts. The phenoxide component imparts a basic character to the molecule, allowing it to function as a base catalyst. Simple potassium phenoxide is recognized for its utility as a strong base and nucleophile in organic synthesis and can act as a catalyst in certain reactions. cymitquimica.com

Applications in Material Science

The unique structure of this compound makes it a valuable building block in materials science, where its functional groups can be exploited to create highly ordered and functional polymers and frameworks.

Development of Star-Shaped Molecules for Advanced Materials

Star-shaped molecules and polymers are a class of branched macromolecules consisting of multiple linear chains linked to a central core. researchgate.net They exhibit unique properties compared to their linear analogues, such as lower hydrodynamic volume and higher drug-loading capacity, making them attractive for fields like drug delivery and nanotechnology. nih.govrsc.org

The synthesis of these complex architectures often relies on multifunctional core molecules or initiators. This compound, as a derivative of 4-hydroxybenzaldehyde, serves as a key precursor for constructing such structures. The aldehyde group can be used in reactions to build the core of a star molecule, while the phenoxide group provides a reactive site for initiating the polymerization of the "arms." For example, the parent compound, 4-hydroxybenzaldehyde, can be used to synthesize monomers that are then polymerized into more complex structures. sigmaaldrich.comresearchgate.netresearchgate.net The deprotonated phenoxide in this compound offers enhanced nucleophilicity, facilitating reactions like Williamson ether synthesis to attach polymer chains. The design of novel star-shaped molecules with trigonal geometry has been explored for the creation of mesoporous metal-organic frameworks (MOFs). nih.gov

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. tcichemicals.com Their high porosity, thermal stability, and tunable functionality make them promising materials for gas storage, catalysis, and electronics. cd-bioparticles.netnih.gov

The synthesis of COFs relies on reversible reactions that allow for error correction and the formation of a crystalline lattice. The condensation reaction between aldehydes and amines to form imine linkages is one of the most common and robust methods for COF construction. tcichemicals.com Monomers containing aldehyde functional groups are therefore fundamental building blocks in COF chemistry. alfa-chemistry.com

This compound is the salt of 4-hydroxybenzaldehyde, a difunctional linker ideally suited for COF synthesis. wikipedia.orgnih.gov The aldehyde group can react with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form the porous imine-linked network. nih.gov The hydroxyl group (present in the parent aldehyde) offers several advantages:

It can form intramolecular hydrogen bonds, which can enhance the stability and planarity of the resulting framework.

It can serve as a site for post-synthetic modification, allowing for the introduction of new functional groups after the COF has been constructed. rsc.org

It can influence the electronic properties and catalytic activity of the final material.

The use of this compound provides a reactive form of this essential monomer, potentially facilitating the condensation reaction under specific synthetic conditions.

Linkage TypeMonomer Functional GroupsKey FeaturesReference
ImineAldehyde + AmineHigh chemical stability, widely used in COF synthesis. tcichemicals.com
β-KetoenamineAldehyde + AmineFormed using specific linkers like 1,3,5-triformylphloroglucinol; enhances stability. researchgate.net
AzineAldehyde + HydrazineHigh crystallinity and excellent chemical stability in various solvents. alfa-chemistry.com

Ion-Imprinted Polymer Synthesis

Ion-imprinted polymers (IIPs) are materials designed to selectively recognize and bind specific target ions from a complex mixture. mdpi.com The synthesis involves polymerizing functional monomers and a cross-linker in the presence of a "template" ion. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target ion. rsc.org

The selection of the functional monomer is critical, as it must be able to interact with the template ion through coordination or electrostatic forces. nih.gov Phenolic compounds are among the various types of molecules used as functional monomers or as the basis for them. For instance, molecularly imprinted polymers have been synthesized using phenolic acid templates with basic functional monomers like 4-vinylpyridine (B31050) to create specific recognition sites. mdpi.com

While this compound is not directly used as a functional monomer in its native form, its parent structure, 4-hydroxybenzaldehyde, has been incorporated into chelating polymer resins. A terpolymer synthesized from 4-hydroxybenzaldehyde, biuret, and formaldehyde (B43269) demonstrated selective uptake of heavy metal ions like Hg²⁺, showcasing the potential of this chemical scaffold for ion binding. orientjchem.org The synthesis of IIPs specifically for potassium (K⁺) has also been achieved using complexing agents like cryptands or crown ethers as the functional monomer component, with the K⁺ ion itself acting as the template. nih.govresearchgate.net The application of this compound in this area would likely involve its chemical modification to include a polymerizable group (e.g., a vinyl group), thereby transforming it into a functional monomer capable of participating in the imprinting process.

Q & A

Q. How can researchers enhance reproducibility when synthesizing this compound derivatives?

  • Methodological Answer : Publish detailed protocols with step-by-step videos or interactive notebooks (e.g., Jupyter). Use blockchain-enabled lab notebooks for immutable data logging. Share raw spectral data and crystallographic files (CIF) in public repositories like Zenodo. Collaborate via platforms like protocols.io to crowdsource reproducibility testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.